molecular formula C20H19N3O5S B14951841 3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid

3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid

Cat. No.: B14951841
M. Wt: 413.4 g/mol
InChI Key: ZMEXYPHYNNHILJ-UHFFFAOYSA-N
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Description

3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolidine ring, a benzoic acid moiety, and a carbamoylmethyl-p-tolyl-amino group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiazolidine derivative and a benzoic acid derivative under controlled conditions. The reaction may require catalysts such as p-toluenesulfonic acid (p-TSA) and solvents like water or organic solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Carbamoylmethyl-p-tolyl-amino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

3-[[5-(N-(2-amino-2-oxoethyl)-4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C20H19N3O5S/c1-12-5-7-15(8-6-12)22(11-16(21)24)18-17(25)23(20(28)29-18)10-13-3-2-4-14(9-13)19(26)27/h2-9,18H,10-11H2,1H3,(H2,21,24)(H,26,27)

InChI Key

ZMEXYPHYNNHILJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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